REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9]([NH2:10])=[C:8]([Cl:11])[C:7]([NH2:12])=[CH:6][C:3]=1[C:4]#[N:5].CN(C)[CH:15]=[O:16].C(N(CC)CC)C.[C:25]([O:28][CH2:29][CH3:30])(=[O:27])C>>[NH2:10][C:9]1[C:8]([Cl:11])=[C:7]([NH:12][C:15](=[O:16])[C:25]([O:28][CH2:29][CH3:30])=[O:27])[CH:6]=[C:3]([C:4]#[N:5])[C:2]=1[Cl:1]
|
Name
|
2,4-dichloro-3,5-diaminobenzonitrile
|
Quantity
|
0.16 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=C(C(=C1N)Cl)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.38 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ethyl oxalyl chloride
|
Quantity
|
0.38 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the solution is added 51.87 g
|
Type
|
CUSTOM
|
Details
|
is kept below 18°
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=C(C=C(C1Cl)C#N)NC(C(=O)OCC)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |